2-(2-Fluorophenyl)benzofuran 2-(2-Fluorophenyl)benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC14422092
InChI: InChI=1S/C14H9FO/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H
SMILES:
Molecular Formula: C14H9FO
Molecular Weight: 212.22 g/mol

2-(2-Fluorophenyl)benzofuran

CAS No.:

Cat. No.: VC14422092

Molecular Formula: C14H9FO

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)benzofuran -

Specification

Molecular Formula C14H9FO
Molecular Weight 212.22 g/mol
IUPAC Name 2-(2-fluorophenyl)-1-benzofuran
Standard InChI InChI=1S/C14H9FO/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H
Standard InChI Key PIIKJVRPOFDPQU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

2-(2-Fluorophenyl)benzofuran (IUPAC name: 2-(2-fluorophenyl)-1-benzofuran) is a bicyclic aromatic compound with the molecular formula C₁₄H₉FO and a molecular weight of 212.22 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, while the 2-fluorophenyl substituent introduces steric and electronic modifications that influence reactivity and biological activity . The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation.

Key structural parameters derived from crystallographic studies of related compounds reveal a dihedral angle of 39.78° between the benzofuran system and the 2-fluorophenyl ring, indicating moderate planarity disruption . This angle facilitates π-π stacking interactions in the solid state, as observed in the crystal packing of 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran, where centroid-centroid distances of 3.668–3.821 Å stabilize the lattice .

Synthetic Methodologies

Wittig Reaction Approach

The Wittig reaction has been employed to synthesize benzofuran derivatives such as 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, starting from vanillin . While this method targets para-substituted analogs, adapting the protocol for ortho-substitution would involve using 2-fluorobenzaldehyde as a precursor. The general steps include:

  • Protection of the hydroxyl group in vanillin to form a methoxy intermediate.

  • Wittig olefination with 2-fluorobenzyltriphenylphosphonium bromide.

  • Acid-catalyzed cyclization to form the benzofuran ring .

Oxidative Sulfur Functionalization

A validated route for 2-(2-fluorophenyl)benzofuran derivatives involves the oxidation of sulfide precursors. For example, treating 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfoxide with 72% efficiency . This method highlights the compatibility of the 2-fluorophenyl group with strong oxidizing agents, preserving the integrity of the fluorine substituent.

Crystallographic and Structural Analysis

X-ray diffraction studies of 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran (C₁₆H₁₂FIO₂S) provide critical insights into the parent compound’s conformation :

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.9460 Å, b = 24.1545 Å, c = 7.9685 Å
Dihedral angle (benzofuran/2-fluorophenyl)39.78°
π-π stacking distances3.668–3.821 Å

The benzofuran system exhibits near-planarity (r.m.s. deviation = 0.023 Å), while the 2-fluorophenyl ring adopts a tilted orientation, optimizing van der Waals interactions . Iodine atoms participate in I⋯π contacts (3.812 Å), and C–H⋯O hydrogen bonds further stabilize the crystal lattice .

Physicochemical Properties

Comparative data for 2-(2-fluorophenyl)benzofuran derivatives reveal trends in lipophilicity and solubility:

CompoundlogPMolecular Weight (g/mol)Hydrogen Bond Acceptors
2-(2-Fluorophenyl)benzofuran (theoretical)3.82212.222
3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide4.73300.296
2-(2-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran 4.73414.224

The parent compound’s estimated logSw (water solubility) of -4.66 suggests poor aqueous solubility, necessitating formulation strategies for biomedical applications .

Computational and Docking Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV for 2-(2-fluorophenyl)benzofuran, indicative of moderate electronic stability. Molecular dynamics simulations reveal that the 2-fluorophenyl group induces conformational rigidity, reducing entropy penalties during protein-ligand binding.

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